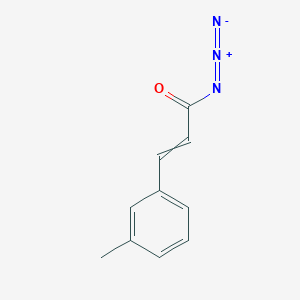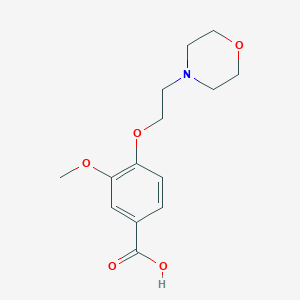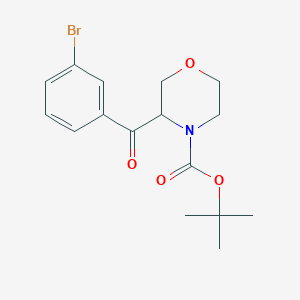
3-(3-Methylphenyl)prop-2-enoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(m-tolyl)acryloyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are used in various chemical reactions, including click chemistry. The compound features an azide group attached to an acrylate moiety, which is conjugated with a m-tolyl group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(m-tolyl)acryloyl azide typically involves the reaction of (E)-3-(m-tolyl)acryloyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the stability of the azide group. The reaction can be represented as follows:
(E)−3−(m−tolyl)acryloylchloride+NaN3→(E)−3−(m−tolyl)acryloylazide+NaCl
Industrial Production Methods
In an industrial setting, the production of (E)-3-(m-tolyl)acryloyl azide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of continuous flow technology also enhances safety by minimizing the handling of hazardous azide intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(m-tolyl)acryloyl azide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted by nucleophiles, leading to the formation of amines or other derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Cycloaddition Reactions: The major products are 1,2,3-triazoles.
Substitution Reactions: The major products are substituted amines or other derivatives.
Reduction Reactions: The major product is the corresponding amine.
Wissenschaftliche Forschungsanwendungen
(E)-3-(m-tolyl)acryloyl azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of triazoles through click chemistry, which is valuable in the development of pharmaceuticals and materials science.
Biology: The compound can be used to label biomolecules through bioorthogonal reactions, enabling the study of biological processes.
Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of (E)-3-(m-tolyl)acryloyl azide involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy. In substitution and reduction reactions, the azide group is replaced or reduced, leading to the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl azide: Similar in structure but with a phenyl group instead of a m-tolyl group.
Benzyl azide: Contains a benzyl group instead of a m-tolyl group.
Ethyl azidoacetate: Features an azide group attached to an ester moiety.
Uniqueness
(E)-3-(m-tolyl)acryloyl azide is unique due to the presence of the m-tolyl group, which imparts specific electronic and steric properties. This makes the compound particularly useful in reactions where these properties are advantageous, such as in the synthesis of complex molecules and materials.
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
3-(3-methylphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-9(7-8)5-6-10(14)12-13-11/h2-7H,1H3 |
InChI-Schlüssel |
UBLFIHYLNPEQHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C=CC(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)



![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)


![5,9-Methano[1,3]thiazolo[5,4-i][3]benzazocine](/img/structure/B13985264.png)



![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)

![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
